N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-14(12-6-8-19-9-12)16-10-15(18)7-5-11-3-1-2-4-13(11)15/h1-4,6,8-9,18H,5,7,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBAYXKPUWSTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the indenyl group and the thiophene ring. One common approach is to first synthesize 2,3-dihydro-1H-inden-1-one, followed by its hydroxylation to obtain the hydroxy-indenyl group. The thiophene ring can be introduced through a suitable coupling reaction, and the carboxamide group can be added in the final step.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced techniques such as ultrasound irradiation, which has been shown to enhance reaction rates and yields. Additionally, optimizing reaction conditions such as temperature, pressure, and catalysts can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: The biological applications of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide include its use as a potential therapeutic agent. Its structural features may enable it to interact with biological targets, leading to the development of new drugs.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential anti-inflammatory and antioxidant properties. Further research is needed to explore its efficacy and safety in clinical settings.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties may make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxy-indenyl group and the carboxamide moiety may play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets involved would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, molecular weight, and reported biological activities. Below is a detailed analysis:
Enzyme Inhibitors with Indenyl Substituents
- KNI-10033 and KNI-10075: These protease inhibitors share the (1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl group linked to complex carboxamide backbones. While N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide lacks the extended peptide-like chains of KNI compounds, its hydroxy-indenyl group mirrors their critical binding motif. KNI-10033 and KNI-10075 exhibit nanomolar binding affinities (ΔGbind ≈ −10 kcal/mol), attributed to their indenyl-hydroxy interactions with enzyme active sites .
Thiophene Carboxamide Derivatives
- N-[(1-aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide hydrochloride: This analog (Mol. weight: 342.81) replaces the hydroxy-indenyl group with a trifluoromethyl-substituted thiophene and a cyclohexylamine moiety. The trifluoromethyl group enhances metabolic stability, while the cyclohexylamine may improve solubility .
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide : This derivative (Mol. weight: 433.58) features bulky aromatic substituents, which may enhance lipophilicity and CNS penetration compared to the target compound’s bicyclic system .
Indenyl-Propanamide Analogs
- N-[(1-aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide hydrochloride: This compound (Mol. weight: 336.91) shares the indenyl group but replaces the thiophene-carboxamide with a propanamide linker.
Structural and Functional Data Table
Key Research Findings
- Hydroxy-Indenyl Role : The 1-hydroxy-2,3-dihydro-1H-inden-1-yl group is a critical pharmacophore in enzyme inhibitors, as seen in KNI-10033/10075, where it forms hydrogen bonds with catalytic residues .
- Thiophene vs.
- Impact of Substituents : Bulky groups (e.g., tert-butyl in ) increase lipophilicity but may reduce solubility, whereas polar groups (e.g., hydroxy in the target compound) balance these properties .
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and antifungal activities, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO2S. The compound features an indene moiety and a thiophene ring, which are known for their diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiophene and indene exhibit significant antibacterial properties. For instance, the compound was evaluated against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | S. aureus |
| N-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)benzamide | 6.25 | E. coli |
| This compound | TBD | TBD |
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans and other fungal strains. The MIC values for antifungal activity were reported between 0.0048 mg/mL to 0.039 mg/mL, demonstrating its effectiveness in inhibiting fungal growth .
Table 2: Antifungal Activity of Related Compounds
| Compound | MIC (mg/mL) | Target Fungus |
|---|---|---|
| Compound A | 0.0048 | C. albicans |
| Compound B | 0.0098 | Bacillus mycoides |
| This compound | TBD | TBD |
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Research indicates that the presence of specific functional groups on the thiophene ring enhances antibacterial potency. For example, substituents at the 2-position of the thiophene significantly affect the compound's interaction with bacterial enzymes .
Case Studies
In a recent case study involving a series of indene-thiophene derivatives, researchers found that modifications to the carboxamide group led to enhanced biological activity against both bacterial and fungal pathogens. These findings suggest that optimizing the molecular structure could lead to more effective antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
